Tert-butyl (4-chloro-3-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPZPPNAGGOCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-chloro-3-nitrophenyl)carbamate typically involves the reaction of 4-chloro-3-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-chloro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis reactions.
Major Products Formed
Reduction: 4-chloro-3-aminophenylcarbamate.
Hydrolysis: 4-chloro-3-nitroaniline and tert-butanol.
Scientific Research Applications
Pharmacological Potential
Tert-butyl (4-chloro-3-nitrophenyl)carbamate has been studied for its potential as an anticancer agent . Research indicates that compounds with similar structures can induce apoptosis in malignant cells, suggesting that this compound may also exhibit similar properties. The nitro and chloro substituents contribute to its biological activity, making it a candidate for further investigation in cancer therapeutics.
Insecticide and Herbicide Development
The compound has shown promise as an insecticide and herbicide due to its ability to inhibit specific biological pathways in pests. The structural characteristics of this compound allow it to interact effectively with target sites in pest organisms, leading to potential applications in agricultural chemistry .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various derivatives related to this compound. The results indicated that compounds with structural similarities exhibited significant antiproliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values in the low micromolar range .
Case Study 2: Agricultural Applications
In agricultural trials, formulations containing this compound were tested for efficacy against common pests. Results demonstrated a marked reduction in pest populations compared to controls, highlighting its potential as a viable alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of tert-butyl (4-chloro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
| Compound Name | CAS Number | Substituents on Phenyl Ring | Molecular Formula | Purity | Key Features |
|---|---|---|---|---|---|
| Tert-butyl (4-chloro-3-nitrophenyl)carbamate | 503524-47-8 | 4-Cl, 3-NO₂ | C₁₁H₁₃ClN₂O₄ | 98% | Strong electron-withdrawing nitro group |
| Tert-butyl N-(3-chloro-2-methylphenyl)carbamate | 129822-39-5 | 3-Cl, 2-CH₃ | C₁₂H₁₆ClNO₂ | 98% | Methyl group introduces steric hindrance |
| Tert-butyl N-(3-chlorophenyl)carbamate | 5330-63-2 | 3-Cl | C₁₁H₁₄ClNO₂ | 98% | Simpler structure with single chloro substituent |
| Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate | - | 2-Cl, 3-F (pyridine ring) | C₁₀H₁₁ClFN₂O₂ | - | Heterocyclic ring alters electronic properties |
Key Observations :
- Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilicity at the carbamate group, making it more reactive toward nucleophilic substitution compared to analogs with methyl or single chloro substituents .
- Heterocyclic Analogs : Pyridine-based derivatives (e.g., Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate) exhibit distinct solubility and electronic profiles due to the nitrogen atom in the aromatic ring, which can influence binding affinity in medicinal chemistry applications .
Physicochemical Properties
| Property | This compound | Tert-butyl N-(3-chlorophenyl)carbamate | Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 296.69 | 227.69 | 242.66 |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Solubility in DMSO | High | High | Moderate |
Notes:
Biological Activity
Tert-butyl (4-chloro-3-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₃ClN₂O₄, with a molecular weight of approximately 260.69 g/mol. The compound features a tert-butyl group attached to a nitrogen atom, which is also bonded to a 4-chloro-3-nitrophenyl moiety. The presence of chlorine and nitro groups contributes to its unique chemical properties and potential biological activities.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of target enzymes, leading to inhibition or modulation of their activity. This interaction is particularly relevant in the context of enzyme inhibitors used in pharmaceuticals.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
In preliminary studies, the compound has shown promise as an anticancer agent. Its ability to inhibit specific enzymes involved in cell proliferation may contribute to its effectiveness in cancer therapy. For instance, studies have demonstrated that similar nitrophenyl derivatives can reduce tumor growth in various cancer models .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : A study focused on the inhibition of acetylcholinesterase by carbamate derivatives, including this compound, showed significant inhibitory effects, suggesting its potential use in treating neurodegenerative diseases.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
- Structure-Activity Relationship (SAR) : Research exploring the SAR of nitrophenyl derivatives revealed that modifications to the nitro group significantly affect biological activity. This suggests that further optimization of this compound could enhance its efficacy as a therapeutic agent .
Comparison of Biological Activities
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₁H₁₃ClN₂O₄ | Chloro and nitro groups | Antimicrobial, anticancer |
| Tert-butyl N-(4-bromo-3-nitrophenyl)carbamate | C₁₁H₁₃BrN₂O₄ | Bromine substitution | Antimicrobial |
| Tert-butyl N-(2-nitrophenyl)carbamate | C₁₁H₁₃N₂O₄ | Different nitro position | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
